molecular formula C15H21N3OS B11976319 4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone

4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone

Cat. No.: B11976319
M. Wt: 291.4 g/mol
InChI Key: DTGRCZKMUBEENP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-cyclohexylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various thiosemicarbazide derivatives.

Scientific Research Applications

4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with the function of enzymes and other proteins, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde thiosemicarbazone
  • 4-Hydroxy-3-methoxybenzaldehyde N-cyclohexylthiosemicarbazone
  • 3-Hydroxy-4-methoxybenzaldehyde N-cyclohexylthiosemicarbazone

Uniqueness

4-Methoxybenzaldehyde N-cyclohexylthiosemicarbazone is unique due to its specific structural features, such as the methoxy group and the cyclohexyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to other thiosemicarbazones .

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

1-cyclohexyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C15H21N3OS/c1-19-14-9-7-12(8-10-14)11-16-18-15(20)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,17,18,20)/b16-11+

InChI Key

DTGRCZKMUBEENP-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=S)NC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.